REACTION_CXSMILES
|
[C:1]1([CH2:11][NH:12][C:13](=[O:24])[NH:14][O:15][CH2:16][C:17]([O:19]C(C)(C)C)=[O:18])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.Cl.O1CCOCC1>>[C:1]1([CH2:11][NH:12][C:13](=[O:24])[NH:14][O:15][CH2:16][C:17]([OH:19])=[O:18])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
tert-butyl 2-(3-(naphthalen-1-ylmethyl)ureidooxy)acetate
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CNC(NOCC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CNC(NOCC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |